
N-(2-(butyl(methyl)amino)ethyl)-2,4-dioxo-3-phenethyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related tetrahydroquinazoline derivatives involves multi-step reaction sequences, starting from basic building blocks such as ethyl acetoacetate, araldeliydes, and ammonia, leading to complex structures through esterification, amidation, and cyclization processes. A practical example includes the synthesis of orally active CCR5 antagonists, where a new, inexpensive method without chromatographic purification was established, highlighting the efficiency and practicality of synthesizing complex molecules (Ikemoto et al., 2005).
Molecular Structure Analysis
The structural analysis of similar compounds involves detailed investigations using elemental analysis, IR, 1H NMR, and mass spectral data. These techniques provide insights into the molecular configuration, functional groups, and overall molecular architecture, facilitating the understanding of the compound's chemical behavior and interaction potential (Dangi et al., 2010).
Chemical Reactions and Properties
Compounds within this chemical class undergo a variety of chemical reactions, including Pummerer-type cyclization, which showcases the versatility and reactivity of these molecules. The cyclization reactions, often enhanced by catalysts like boron trifluoride diethyl etherate, demonstrate the compounds' potential for structural modifications and the creation of novel derivatives with potentially unique properties (Saitoh et al., 2001).
Safety and Hazards
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(2-(butyl(methyl)amino)ethyl)-2,4-dioxo-3-phenethyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide involves the condensation of 2-phenethyl-3,4-dihydro-2H-quinazolin-4-one with N-(2-bromoethyl)-N-butylmethylamine followed by the reaction with ethyl chloroformate and then with 2-aminoacetic acid.", "Starting Materials": [ "2-phenethyl-3,4-dihydro-2H-quinazolin-4-one", "N-(2-bromoethyl)-N-butylmethylamine", "ethyl chloroformate", "2-aminoacetic acid" ], "Reaction": [ "Step 1: Condensation of 2-phenethyl-3,4-dihydro-2H-quinazolin-4-one with N-(2-bromoethyl)-N-butylmethylamine in the presence of a base such as potassium carbonate in DMF to form N-(2-(butyl(methyl)amino)ethyl)-2-phenethyl-3,4-dihydro-2H-quinazolin-4-one.", "Step 2: Reaction of N-(2-(butyl(methyl)amino)ethyl)-2-phenethyl-3,4-dihydro-2H-quinazolin-4-one with ethyl chloroformate in the presence of a base such as triethylamine in dichloromethane to form N-(2-(butyl(methyl)amino)ethyl)-2,4-dioxo-3-phenethyl-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid ethyl ester.", "Step 3: Hydrolysis of N-(2-(butyl(methyl)amino)ethyl)-2,4-dioxo-3-phenethyl-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid ethyl ester with sodium hydroxide in water to form N-(2-(butyl(methyl)amino)ethyl)-2,4-dioxo-3-phenethyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide." ] } | |
CAS番号 |
892284-17-2 |
分子式 |
C24H30N4O3 |
分子量 |
422.529 |
IUPAC名 |
N-[2-[butyl(methyl)amino]ethyl]-2,4-dioxo-3-(2-phenylethyl)-1H-quinazoline-7-carboxamide |
InChI |
InChI=1S/C24H30N4O3/c1-3-4-14-27(2)16-13-25-22(29)19-10-11-20-21(17-19)26-24(31)28(23(20)30)15-12-18-8-6-5-7-9-18/h5-11,17H,3-4,12-16H2,1-2H3,(H,25,29)(H,26,31) |
InChIキー |
CDEBSBVTOPQQDC-UHFFFAOYSA-N |
SMILES |
CCCCN(C)CCNC(=O)C1=CC2=C(C=C1)C(=O)N(C(=O)N2)CCC3=CC=CC=C3 |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




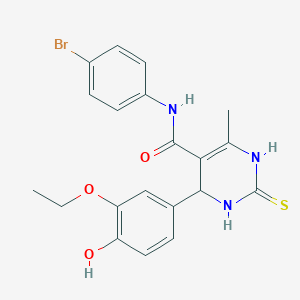
![Ethyl 2-[7-(furan-2-ylmethylcarbamoyl)-4-oxo-3-prop-2-enylquinazolin-2-yl]sulfanylacetate](/img/structure/B2494120.png)
![1-[(4-bromophenyl)methyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B2494121.png)
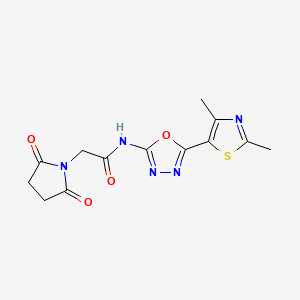
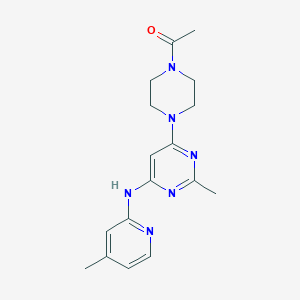
![2-Cyclopropyl-4-methyl-6-[4-(2-methyl-6-pyrazol-1-ylpyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B2494125.png)
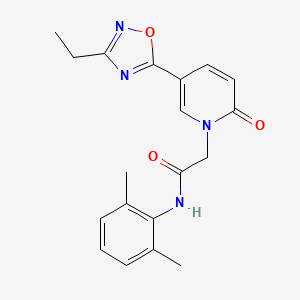
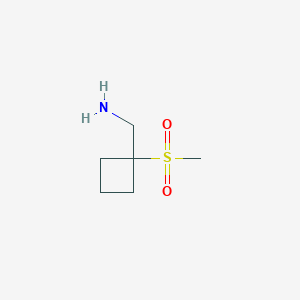
![2-{[3-(3,4-dimethoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio}-N-(2-furylmethyl)acetamide](/img/structure/B2494131.png)
![7-(4-Chlorophenyl)-2-(3,4-dimethoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2494133.png)
![2-[4]Quinolyl-ethylamine](/img/structure/B2494134.png)
![1-(3,4-dimethylphenyl)-5-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2494135.png)
![4-(2-Chloropyridine-4-carbonyl)-4-azatricyclo[5.2.2.0^{2,6}]undec-8-ene](/img/structure/B2494136.png)